molecular formula C3H4BrClO B8675385 (2R)-2-bromopropionyl chloride CAS No. 52152-04-2

(2R)-2-bromopropionyl chloride

Cat. No.: B8675385
CAS No.: 52152-04-2
M. Wt: 171.42 g/mol
InChI Key: OZGMODDEIHYPRY-UWTATZPHSA-N
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Description

(2R)-2-bromopropionyl chloride is a useful research compound. Its molecular formula is C3H4BrClO and its molecular weight is 171.42 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What are the standard synthetic protocols for (2R)-2-bromopropionyl chloride, and how do reaction conditions impact yield?

Answer: The synthesis typically involves two steps:

Formation of 2-bromopropionic acid derivative : (2R)-2-bromopropionic acid reacts with thionyl chloride (SOCl₂) under controlled conditions. In a dry two-neck flask, SOCl₂ is added dropwise at 0°C to prevent side reactions, followed by vacuum distillation to remove excess SOCl₂ .

Esterification or acylation : The chloride is reacted with alcohols (e.g., 2-hydroxypropyl methacrylate) in solvents like THF, using pyridine as an HCl acceptor. Dropwise addition over 3 hours at 0°C minimizes thermal degradation .
Key Variables :

  • Temperature : Prolonged reflux (e.g., 60°C for 160 hours) may improve conversion but risks racemization .
  • Solvent Choice : THF stabilizes intermediates, while pyridine neutralizes HCl, preventing side reactions .
    Yield Optimization : Monitor via TLC or NMR to confirm intermediate purity before proceeding .

Q. What are the critical physical properties and handling precautions for this compound?

Answer :

  • Physical Properties :
    • Boiling point: 131–133°C at ambient pressure .
    • Density: 1.70 g/cm³ .
    • Chirality: The (R)-configuration influences stereoselective reactions, requiring enantiomeric purity checks via polarimetry or chiral HPLC .
  • Handling Precautions :
    • Moisture Sensitivity : Hydrolyzes rapidly in water, releasing HBr and HCl. Use anhydrous solvents and inert atmospheres .
    • Storage : Store under argon at –20°C in amber glass to prevent light-induced decomposition .
    • Safety : Use fume hoods, nitrile gloves, and eye protection. Incompatible with alcohols, amines, and strong bases .

Q. How is this compound purified post-synthesis, and what analytical methods validate purity?

Answer :

  • Purification :
    • Distillation : Short-path distillation under reduced pressure (17–20 mmHg) isolates the product while avoiding thermal degradation .
    • Solvent Extraction : Wash crude product with cold NaHCO₃ to remove acidic impurities, followed by drying over MgSO₄ .
  • Analytical Validation :
    • ¹H/¹³C NMR : Confirm absence of residual thionyl chloride (δ 5.3 ppm for CH adjacent to Br) .
    • FT-IR : Look for C=O stretch at ~1800 cm⁻¹ and C-Br at ~550 cm⁻¹ .
    • Chiral HPLC : Verify enantiomeric excess using a Chiralpak® column .

Advanced Research Questions

Q. How does the (R)-configuration influence reactivity in asymmetric synthesis, and how can racemization be minimized?

Answer :

  • Steric Effects : The (R)-configuration directs nucleophilic attack (e.g., in esterifications) to the less hindered side, enhancing stereoselectivity in chiral polymers or pharmaceuticals .
  • Racemization Risks :
    • Temperature Control : Prolonged heating (>60°C) during synthesis or purification can racemize the product. Use low-temperature reflux (e.g., 40°C) .
    • Catalytic Traces : Metal impurities (e.g., Fe³⁺) accelerate racemization. Pre-treat solvents with chelating agents .
      Validation : Compare specific rotation ([α]D) with literature values. A deviation >5% indicates racemization .

Q. How can this compound be optimized for grafting onto polymers, and what metrics evaluate success?

Answer :

  • Grafting Strategies :
    • Radical Initiation : Use AIBN to generate macroradicals on polymer backbones (e.g., cellulose), followed by bromide transfer from this compound to create initiation sites .
    • Acylation : React with hydroxyl-rich polymers (e.g., chitosan) in DMF, using DMAP as a catalyst to improve coupling efficiency .
  • Evaluation Metrics :
    • Grafting Degree (GD) : Calculate via elemental analysis (Br content) or gravimetry. GD >50% is achievable with optimized stoichiometry (1:3 molar ratio of polymer:chloride) .
    • Thermal Stability : TGA shows increased decomposition temperature (Td) for grafted polymers due to crosslinking .

Q. How to resolve contradictions in literature-reported reaction conditions for this compound applications?

Answer : Case Study : reports a 3-hour acylation at 0°C, while uses 160-hour reflux at 60°C.

  • Root Cause Analysis :
    • Substrate Reactivity : Methacrylate esters () require milder conditions than aromatic amines ( ).
    • Steric Hindrance : Bulky substrates necessitate longer reaction times to overcome kinetic barriers.
  • Experimental Design :
    • DoE Approach : Vary temperature, time, and catalyst loading to map optimal conditions.
    • In Situ Monitoring : Use IR spectroscopy to track carbonyl disappearance and adjust parameters dynamically .
      Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 75% to yield variance) .

Properties

CAS No.

52152-04-2

Molecular Formula

C3H4BrClO

Molecular Weight

171.42 g/mol

IUPAC Name

(2R)-2-bromopropanoyl chloride

InChI

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1

InChI Key

OZGMODDEIHYPRY-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)Cl)Br

Canonical SMILES

CC(C(=O)Cl)Br

Origin of Product

United States

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